Clenhexerol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clenhexerol typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with hexylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is monitored closely to maintain the desired product quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Clenhexerol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Clenhexerol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of β-agonists in various samples.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Industry: Utilized in the development of veterinary drugs and as a feed additive in the agricultural sector.
Mechanism of Action
Clenhexerol exerts its effects primarily through its action as a β-agonist . It binds to β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it useful in treating respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another β-agonist with similar bronchodilator properties.
Salbutamol: A widely used β-agonist for asthma treatment.
Terbutaline: Another β-agonist used for respiratory conditions.
Uniqueness of Clenhexerol
This compound is unique due to its specific chemical structure, which includes a hexylaminoethanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9/h6-7,12,18-19H,4-5,8,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXYLDDCIKREX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959276 |
Source
|
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-23-0 |
Source
|
Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylbutyl)amino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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